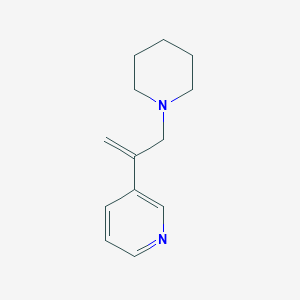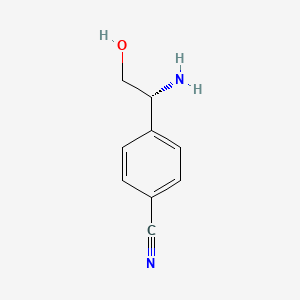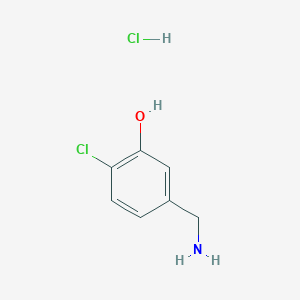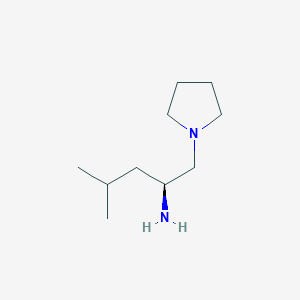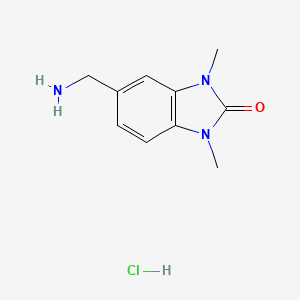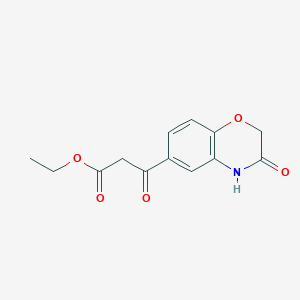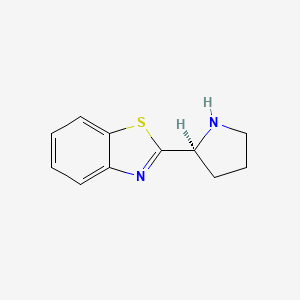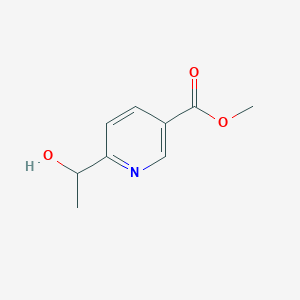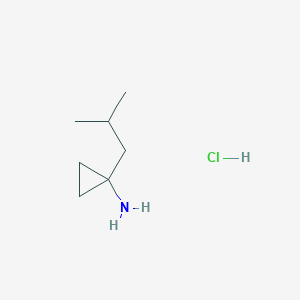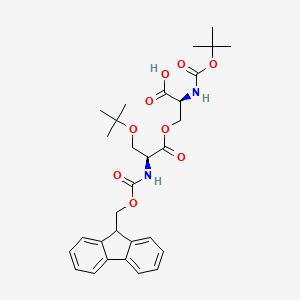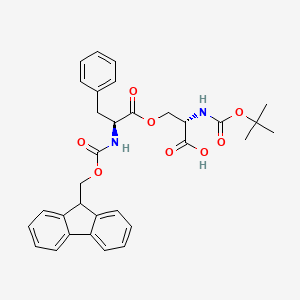
1-(2,3-Dimethylphenyl)propan-1-ol
Descripción general
Descripción
1-(2,3-Dimethylphenyl)propan-1-ol is a compound used in the research of various diseases such as cancer and inflammation . It plays a crucial role in the development of innovative pharmaceuticals that selectively target complex molecular pathways . Its molecular formula is C11H16O and it has a molecular weight of 164.24 .
Molecular Structure Analysis
The InChI key for 1-(2,3-Dimethylphenyl)propan-1-ol is JAQBSAIXIMCIFX-UHFFFAOYSA-N . The canonical SMILES string is CCC(C1=CC=CC(=C1C)C)O .Physical And Chemical Properties Analysis
1-(2,3-Dimethylphenyl)propan-1-ol has a boiling point of 239.5±0.0°C at 760 mmHg and a density of 1.0±0.0 g/cm3 .Aplicaciones Científicas De Investigación
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
Research by Rzeszotarski et al. (1979) explored the synthesis of various compounds including 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, and their affinity to beta 1- and beta 2-adrenoceptors. This study highlighted the cardioselectivity of certain compounds, which is relevant for the development of beta-blocker drugs (Rzeszotarski et al., 1979).
Conformational Analyses in Different Environments
The study by Nitek et al. (2020) investigated the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives. These findings are significant for understanding molecular conformations and interactions in pharmaceutical chemistry (Nitek et al., 2020).
Allosteric Modulators of GABA B Receptors
Kerr et al. (2007) synthesized a series of 2,2-disubstituted 3-[3,5-di-iso-propyl-4-hydroxyphenyl]propan-1-ol derivatives, assessing their activity as allosteric modulators of GABAB receptors. Such studies contribute to the understanding of receptor modulation in neurochemistry (Kerr et al., 2007).
Computational Studies for Drug Development
Research by Nycz et al. (2011) on the computational studies of various cathinones, including 1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-one, provides insights into the structural aspects of drug molecules, aiding in drug design and synthesis (Nycz et al., 2011).
Molecular Complexes in Host-Guest Chemistry
Toda et al. (1985) focused on the structures of molecular complexes involving hydroxy host systems and alcohols, providing valuable information for the field of supramolecular chemistry and the design of molecular recognition systems (Toda et al., 1985).
Metabolism and Excretion Studies
Shima et al. (2012) conducted a study on the urinary excretion and metabolism of 3,4-dimethylmethcathinone, including its major metabolites. This research is crucial for understanding the pharmacokinetics of related compounds (Shima et al., 2012).
Gas Chromatography in Workplace Air Monitoring
Jeżewska and Woźnica (2020) developed a method for determining propan-2-ol in workplace air using gas chromatography. This research has applications in occupational health and safety, ensuring safe levels of volatile compounds in industrial settings (Jeżewska & Woźnica, 2020).
Stereochemistry of Mannich Bases
Angiolini et al. (1969) investigated the stereochemistry of Mannich bases, specifically focusing on the synthesis and absolute configuration of diastereoisomeric 1-phenyl-1,2-dimethyl-3-dimethylamino-propan-1-ols. This study is important for understanding stereochemical aspects in organic synthesis (Angiolini et al., 1969).
Schiff Base Derivatives in Chemical Research
Khalid et al. (2018) conducted a joint experimental and DFT investigation on Schiff base derivatives, including 1,3-bis[(E)-(4-dimethylaminobenzylidene)amino] propan-2-ol. This research is vital for the development of new materials and pharmaceuticals (Khalid et al., 2018).
Antidepressant Potential of 3-Amino-1,1-Diaryl-2-Propanols
Clark et al. (1979) synthesized and evaluated a series of 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents. Such research contributes to the development of new therapeutic agents for mental health disorders (Clark et al., 1979).
Structural Studies of α-Bromoacetoarenones Reactions
Garcia et al. (1992) explored the structure of products formed when α-bromoacetoarenones react with 3-(N,N-dimethylamino)propan-1-ol. Understanding these reactions is important for synthetic chemistry and drug development (Garcia et al., 1992).
Enantiopurity Control in Veterinary Drugs
Douša and Lemr (2011) developed a liquid chromatographic method for controlling the enantiopurity of the veterinary drug alaptide, demonstrating the importance of such techniques in ensuring drug safety and efficacy (Douša & Lemr, 2011).
Tautomer Separation in Chemical Synthesis
Toda et al. (1988) studied the freezing of equilibrium of 1,2,3-triazole and 3(5)-methylpyrazole by complex formation with 1,1-bis(2,4-dimethylphenyl)but-2-yn-1-ol. Such research is essential for the isolation of specific tautomers in organic chemistry (Toda et al., 1988).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2,3-dimethylphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-4-11(12)10-7-5-6-8(2)9(10)3/h5-7,11-12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQBSAIXIMCIFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC(=C1C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenyl)propan-1-ol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Tert-butyl(dimethyl)silyl]oxy-1-(2-phenylmethoxyethyl)cyclohexane-1-carbaldehyde](/img/structure/B3309837.png)
